Lycophyll

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

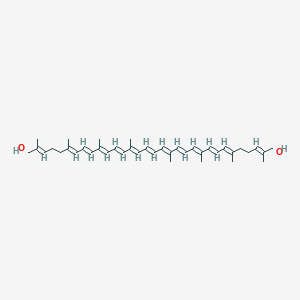

Lycophyll is a carotenol. It derives from a hydride of a lycopene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Lycophyll (C40H56O2) is classified as a carotenol and is found in various plant species such as Gowardia nigricans and Equisetum arvense. Its structure allows it to participate in several biochemical processes, particularly in the context of photosynthesis and plant pigmentation .

2.1. Photosynthesis Enhancement

This compound plays a crucial role in enhancing photosynthetic efficiency in plants. Its presence aids in light absorption, which is vital for the photosynthetic process. Studies have shown that plants with higher concentrations of carotenols exhibit improved growth rates and biomass accumulation due to enhanced light capture capabilities.

2.2. Antioxidant Properties

The antioxidant properties of this compound are significant in protecting plant tissues from oxidative stress caused by environmental factors such as UV radiation and drought. By scavenging free radicals, this compound contributes to the overall health and longevity of plants .

3.1. Phylogenetic Studies

This compound has been instrumental in phylogenetic studies of lycophytes and ferns. Researchers utilize transcriptome data to investigate whole-genome duplications (WGDs) within the Lycopodiaceae family, providing insights into evolutionary patterns and diversification mechanisms .

Table 1: Summary of Phylogenetic Studies Involving this compound

| Study | Focus | Findings |

|---|---|---|

| Vasco et al. (2013) | Evolution of leaves | Identified key morphological traits across lycophytes |

| Recent WGD Analysis | Lycopodiaceae | Confirmed two WGDs contributing to diversification |

3.2. Environmental Adaptation Research

Research involving this compound has highlighted its role in understanding how plants adapt to changing environments. For instance, studies examining fossil records of lycophytes provide insights into historical climate changes and their impact on plant survival .

4.1. Lycophyte Diversity and Extinction Risks

A PhD project at National Museums Scotland investigates the relationship between global changes and lycophyte diversity, focusing on traits that may predispose certain species to extinction today . This research integrates fossil analysis with modern genetic techniques to understand resilience mechanisms.

4.2. Transcriptomic Analysis of Selaginella apoda

A study on Selaginella apoda explores gene function related to this compound synthesis, revealing how specific genes contribute to pigment production and overall plant health under stress conditions . This case exemplifies the application of this compound in genetic research aimed at improving crop resilience.

Eigenschaften

CAS-Nummer |

19891-75-9 |

|---|---|

Molekularformel |

C40H56O2 |

Molekulargewicht |

568.9 g/mol |

IUPAC-Name |

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,30E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene-1,32-diol |

InChI |

InChI=1S/C40H56O2/c1-33(19-11-21-35(3)23-13-25-37(5)27-15-29-39(7)31-41)17-9-10-18-34(2)20-12-22-36(4)24-14-26-38(6)28-16-30-40(8)32-42/h9-14,17-26,29-30,41-42H,15-16,27-28,31-32H2,1-8H3/b10-9+,19-11+,20-12+,23-13+,24-14+,33-17+,34-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |

InChI-Schlüssel |

JEVVKJMRZMXFBT-CCHFXWJWSA-N |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

Isomerische SMILES |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CC/C=C(/CO)\C)/C)/C)/C)\C)\C)/CC/C=C(/CO)\C |

Kanonische SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

Synonyme |

lycophyll |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.